(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
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Overview
Description
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound that features a thiazole ring substituted with bromophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-bromobenzaldehyde with 4-nitrobenzylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a thioamide to form the thiazole ring. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The bromine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of bromine and nitro groups enhances its ability to form strong interactions with biological molecules, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: Shares the bromophenyl group but lacks the thiazole ring and nitrophenyl group.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in the overall structure and functional groups.
Uniqueness
(2Z)-N,3-BIS(3-BROMOPHENYL)-4-(4-NITROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its combination of a thiazole ring with bromophenyl and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C21H13Br2N3O2S |
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Molecular Weight |
531.2g/mol |
IUPAC Name |
N,3-bis(3-bromophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H13Br2N3O2S/c22-15-3-1-5-17(11-15)24-21-25(19-6-2-4-16(23)12-19)20(13-29-21)14-7-9-18(10-8-14)26(27)28/h1-13H |
InChI Key |
SNVXROVFDROTMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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